SR140333B Exhibits Sub-Nanomolar Binding Affinity, >4-Fold Higher Than Aprepitant at the Human NK1 Receptor
SR140333B demonstrates exceptionally high affinity for the NK1 receptor across multiple species, with a Ki of 0.74 nM in standard binding assays . In direct comparison with the clinically approved NK1 antagonist aprepitant (Ki ≈ 3 nM for human NK1 receptor), SR140333B exhibits approximately 4-fold higher binding affinity . Notably, SR140333 achieves Ki values as low as 0.01 nM on human IM9 cells and 0.02 nM on rat cortical membranes, underscoring its utility in both human and rodent experimental systems [1].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.74 nM (standard); Ki = 0.01 nM (human IM9 cells); Ki = 0.02 nM (rat cortical membranes) |
| Comparator Or Baseline | Aprepitant: Ki ≈ 3 nM (human NK1 receptor); GR205171/RP67580: Ki range 0.15–1.9 nM (cloned rat NK1 receptor) |
| Quantified Difference | SR140333B affinity approximately 4-fold higher than aprepitant (0.74 nM vs. 3 nM); comparable to or exceeding GR205171 and RP67580 within the 0.15–1.9 nM range |
| Conditions | Radioligand binding assays using [125I]-substance P displacement; human IM9 cells, rat cortical membranes, cloned rat NK1 receptors expressed in CHO cells |
Why This Matters
Higher receptor affinity enables lower compound usage, reduced non-specific effects at equivalent receptor occupancy, and enhanced sensitivity in experiments requiring robust NK1 blockade.
- [1] Jung M, Calassi R, Maruani J, Barnouin MC, Souilhac J, Poncelet M, et al. Neuropharmacological characterization of SR 140333, a non peptide antagonist of NK1 receptors. Neuropharmacology. 1994;33(2):167-79. View Source
